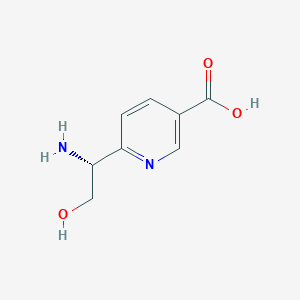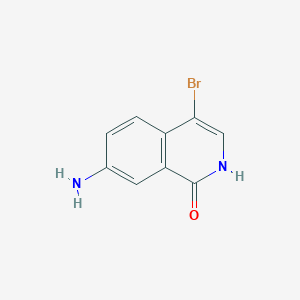
Triacontyl tetracosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triacontyl tetracosanoate, also known as triacontyl lignocerate or myricyl lignocerate, is a chemical compound with the molecular formula C54H108O2. It is an ester formed from the reaction of triacontanol and tetracosanoic acid. This compound is known for its long carbon chain, which contributes to its unique properties and applications in various fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triacontyl tetracosanoate can be synthesized through the esterification reaction between triacontanol and tetracosanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production. The use of high-purity reactants and catalysts is essential to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Triacontyl tetracosanoate can undergo various chemical reactions, including:
Oxidation: The long carbon chain can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol and acid.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and acids.
Substitution: Amides and different esters.
Applications De Recherche Scientifique
Triacontyl tetracosanoate has several applications in scientific research, including:
Chemistry: Used as a reference standard in chromatographic analysis and as a model compound in studies of long-chain esters.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of triacontyl tetracosanoate involves its interaction with biological membranes and lipid bilayers. The long carbon chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triacontyl palmitate: An ester formed from triacontanol and palmitic acid.
Triacontyl stearate: An ester formed from triacontanol and stearic acid.
Triacontyl behenate: An ester formed from triacontanol and behenic acid.
Uniqueness
Triacontyl tetracosanoate is unique due to its specific combination of a long-chain alcohol (triacontanol) and a long-chain fatty acid (tetracosanoic acid). This combination results in distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
36283-90-6 |
|---|---|
Formule moléculaire |
C54H108O2 |
Poids moléculaire |
789.4 g/mol |
Nom IUPAC |
triacontyl tetracosanoate |
InChI |
InChI=1S/C54H108O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-27-28-29-30-31-33-35-37-39-41-43-45-47-49-51-53-56-54(55)52-50-48-46-44-42-40-38-36-34-32-24-22-20-18-16-14-12-10-8-6-4-2/h3-53H2,1-2H3 |
Clé InChI |
JFWJJUJNMBUSTI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl (6-hydroxyspiro[3.3]heptan-2-YL)carbamate](/img/structure/B13040340.png)



![N-(3-((2R,3S,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13040365.png)




![Racemic-(5R,9R)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B13040392.png)



![(1S)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13040415.png)
